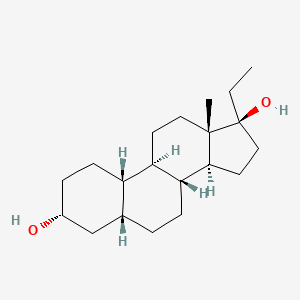

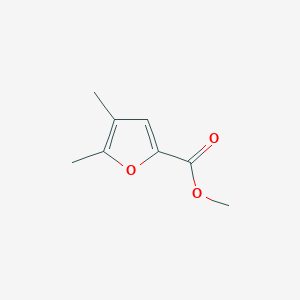

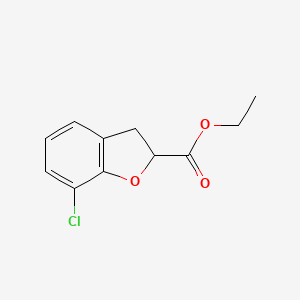

![molecular formula C14H16N2O2 B1625934 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile CAS No. 79421-39-9](/img/structure/B1625934.png)

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile

Übersicht

Beschreibung

“4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile” is a complex organic compound. The core structure of this compound is 1,4-Dioxa-8-azaspiro[4.5]decane . This structure is a spirocyclic compound, meaning it has two rings that share a single atom .

Synthesis Analysis

The synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane involves condensation reactions . For instance, Schiff base compounds are synthesized by the condensation reactions of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- and 2-hydroxy-5-methoxy-benzaldehydes and reduced with NaBH .Molecular Structure Analysis

The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C₇H₁₃NO₂ . The structure contains a spirocyclic ring system, with an oxygen atom and a nitrogen atom incorporated into the ring .Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has been used in the synthesis of various other compounds . For example, it was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane is a liquid at room temperature . It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm³, and a molar mass of 143.19 g/mol . The compound is also characterized by a refractive index of 1.4809 to 1.4829 (20°C, 589 nm) .Wissenschaftliche Forschungsanwendungen

Antitubercular Drug Research

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile shows potential as an antitubercular drug candidate. A study on a structurally related compound, BTZ043, demonstrated its promise in treating tuberculosis. This compound, with a similar structure, has shown effectiveness against Mycobacterium tuberculosis in clinical isolates from European hospitals (Pasca et al., 2010).

Antiviral Activity

Compounds with a structure related to 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile have been found to inhibit human coronavirus and influenza virus replication, indicating its potential for antiviral drug development (Apaydın et al., 2019).

Nonlinear Optical Material

A derivative, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has been identified as a new organic material for nonlinear optical devices, which can be applied in frequency doublers for laser diodes in the blue region (Kagawa et al., 1994).

Synthetic Chemistry

The compound is used as an intermediate in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Its synthesis and characterization are crucial for these applications (Zhang Feng-bao, 2006).

Water Treatment

A derivative of 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile was used in water treatment, specifically for the removal of carcinogenic azo dyes and aromatic amines. Its efficiency in removing these harmful substances from water has been demonstrated (Akceylan et al., 2009).

Safety and Hazards

This compound is classified as an irritant . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Eigenschaften

IUPAC Name |

4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-12-1-3-13(4-2-12)16-7-5-14(6-8-16)17-9-10-18-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMYNGSWRAOYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507894 | |

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |

CAS RN |

79421-39-9 | |

| Record name | 4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)

![1-[4-[4-(4-Methoxyphenyl)-1-piperazinyl]phenyl]-3-(1-methylethyl)-2-imidazolidinone](/img/structure/B1625860.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)

![[4-(1,3-Dioxan-2-yl)phenyl]boronic acid](/img/structure/B1625869.png)